molecular formula C15H19NO4 B2694935 (2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one CAS No. 1421586-68-6

(2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2694935
CAS No.: 1421586-68-6
M. Wt: 277.32
InChI Key: XMKZYOIPSBEGSD-ONEGZZNKSA-N
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Description

The compound (2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one features a unique spirocyclic framework (1,9-dioxa-4-azaspiro[5.5]undecane) fused to a propenone backbone substituted with a furan-2-yl group.

Properties

IUPAC Name

(E)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(4-3-13-2-1-8-19-13)16-7-11-20-15(12-16)5-9-18-10-6-15/h1-4,8H,5-7,9-12H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKZYOIPSBEGSD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC12CN(CCO2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a spirocyclic amine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve high efficiency and quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The prop-2-en-1-one moiety can be reduced to form corresponding alcohols or alkanes.

    Substitution: The spirocyclic amine can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the prop-2-en-1-one moiety may produce alcohols or alkanes.

Scientific Research Applications

(2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and functional comparisons with related compounds:

Compound Name Molecular Formula/Weight Key Structural Features Biological Activity/Applications Synthesis Method
Target Compound: (2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one C₁₇H₂₁NO₄ (MW: 303.35 g/mol) Spirocyclic 1,9-dioxa-4-azaspiro[5.5]undecane; α,β-unsaturated ketone; furan substituent Not explicitly reported (inference: potential antimicrobial/antioxidant) Likely Claisen-Schmidt condensation or spirocyclic ring closure
(E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one C₁₄H₁₂O₃ (MW: 228.25 g/mol) Chalcone backbone; furan and methoxyphenyl groups Anticancer, antimicrobial (typical of chalcones) Claisen-Schmidt condensation in methanol
(E)-1-(4-((5-(Trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (7a) C₂₃H₁₉F₃O₅ (MW: 456.39 g/mol) Trifluoromethyl-furan; enone; methoxyphenyl groups Antibacterial (explicitly tested) Solid-state grinding with NaOH
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) C₂₈H₃₄N₄O₃ (MW: 474.60 g/mol) Diazaspiro[4.5]decane; phenylpiperazine substituent Pharmacological (e.g., CNS modulation) Multi-step synthesis (details in ref [11] )

Structural and Functional Insights

Spirocyclic Systems: The target compound’s 1,9-dioxa-4-azaspiro[5.5]undecane system introduces conformational rigidity compared to non-spiro chalcones (e.g., compound in ). This rigidity may enhance binding specificity to biological targets, as seen in diazaspiro derivatives (e.g., compound 13 ).

Furan and Enone Motifs: The furan-2-yl group in the target compound is electron-rich, similar to the trifluoromethyl-furan in compound 7a . However, the lack of electron-withdrawing groups (e.g., CF₃) may reduce electrophilicity, altering reactivity in biological systems. The α,β-unsaturated ketone (enone) is a common feature in chalcones (e.g., ), enabling Michael addition reactions with biological nucleophiles (e.g., thiols in enzymes).

Synthetic Challenges :

  • The spirocyclic framework likely requires specialized synthetic steps, such as ring-closing metathesis or acid-catalyzed cyclization, contrasting with simpler chalcone syntheses (e.g., Claisen-Schmidt in ).

Biological Activity

The compound (2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one features a unique spirocyclic structure that combines a furan moiety with a prop-2-en-1-one group. This structural complexity suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's IUPAC name is (E)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-3-(furan-2-yl)prop-2-en-1-one, and it has the following molecular characteristics:

PropertyValue
Molecular FormulaC15H19NO4
Molar Mass277.32 g/mol
CAS Number1421586-68-6
InChIInChI=1S/C15H19NO4/c17...
Storage ConditionsRoom Temperature

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The spirocyclic structure may facilitate binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan and spirocyclic compounds have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research into related compounds has demonstrated potential anticancer effects, particularly through apoptosis induction in cancer cells. The presence of the furan ring is often associated with enhanced cytotoxicity against tumor cells, making this compound a candidate for further investigation in cancer therapy.

Study 1: Antimicrobial Efficacy

A study conducted on a series of furan-containing compounds revealed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics against resistant strains of Staphylococcus aureus and Candida albicans. The compound could potentially follow similar trends based on its structural analogs.

Study 2: Cytotoxicity in Cancer Cells

In vitro assays conducted on spirocyclic compounds demonstrated that they could induce cell cycle arrest and apoptosis in various cancer cell lines. The specific pathways involved include the modulation of Bcl-2 family proteins and activation of caspases, suggesting that this compound may exhibit similar mechanisms.

Research Findings Summary

Study FocusFindings
Antimicrobial ActivityLow MIC values against resistant strains
Anticancer ActivityInduction of apoptosis in cancer cell lines
Mechanism InsightsInteraction with key metabolic pathways

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